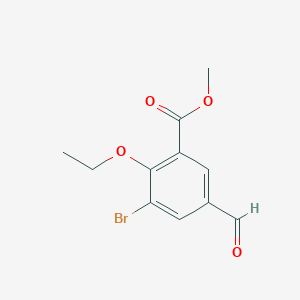

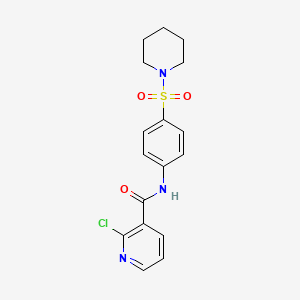

N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-chlorophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10 H8 Cl N O2 S2 . It’s a part of the thiophene family, which are known for their versatile pharmacological activities .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Suzuki reaction, a method for C–C bond formations in organic molecules . This reaction has been used to synthesize novel derivatives of 2,5-dibromo-3-methylthiophene .Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)thiophene-2-sulfonamide” includes a thiophene ring, a sulfonamide group, and a 3-chlorophenyl group . The exact structure would need to be determined through further analysis.Chemical Reactions Analysis

Thiophene derivatives, including “N-(3-chlorophenyl)thiophene-2-sulfonamide”, can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Urease Inhibition and Antibacterial Properties

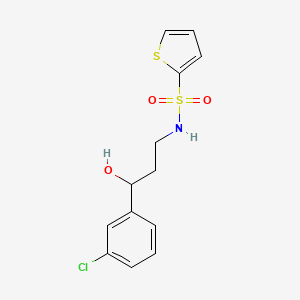

A study described the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds, including ones similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide, exhibited significant urease inhibition and hemolytic activities. Additionally, their antibacterial activities were investigated, showing potential as antibacterial agents due to the effects of various functional groups on the aromatic ring (Noreen et al., 2017).

Antitumor Properties

Sulfonylureas, including thiophene analogs, have been studied for their antitumor properties against various cancer cell lines. Modifications to the aryl moiety of the sulfonamide part of the diarylsulfonylureas showed a spectrum of activity, highlighting the potential of sulfonamide derivatives in cancer chemotherapy (Mohamadi et al., 1992).

Antiviral Activity

Research into thiophene sulfonamide derivatives has also touched on antiviral applications. Specifically, compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, suggesting a potential avenue for antiviral drug development (Chen et al., 2010).

Material Applications

Electroactive Polymers

Thiophene rings bearing arylsulfonamide groups have been synthesized for their electropolymerization properties. Such materials show promise in aqueous media due to reversible doping processes, indicating applications in electronic and photonic devices (Berthelot et al., 2001).

Dyeing Polyester Fabrics

Sulfonamido-hydroxythiophene dyes were synthesized for dyeing polyester fabrics, demonstrating significant antibacterial properties. This application points to the use of sulfonamide derivatives in creating functional textiles with enhanced properties (Hossan, 2020).

Direcciones Futuras

Mecanismo De Acción

Target of action

Thiophene derivatives and sulfonamides are known to have a broad spectrum of biological activities . They are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Mode of action

The mode of action of thiophene derivatives and sulfonamides can vary greatly depending on their specific structures and the functional groups they contain .

Biochemical pathways

Thiophene derivatives and sulfonamides can interact with various biochemical pathways. For example, some thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The ADME properties of thiophene derivatives and sulfonamides can also vary greatly depending on their specific structures. Some of these compounds are known to have good bioavailability .

Result of action

The molecular and cellular effects of thiophene derivatives and sulfonamides can include inhibition of certain enzymes, interaction with cell receptors, and disruption of cell processes .

Action environment

The action, efficacy, and stability of thiophene derivatives and sulfonamides can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S2/c14-11-4-1-3-10(9-11)12(16)6-7-15-20(17,18)13-5-2-8-19-13/h1-5,8-9,12,15-16H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJXBJSVIJKMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2701726.png)

![3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2701731.png)

![4-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2701734.png)

![1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine](/img/structure/B2701737.png)

![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2701742.png)

![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2701745.png)